Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a 4-methoxyphenoxy methyl substituent at the C2 position of the thiazole ring and an ethyl carboxylate group at C2.
Properties
CAS No. |
262855-35-6 |
|---|---|
Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-14(16)12-9-20-13(15-12)8-19-11-6-4-10(17-2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
NVCLYHADLREICY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)OC |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves:
- Construction of the thiazole ring via cyclization reactions using appropriate precursors such as thioamides or aminothiazoles.
- Introduction of the ethyl carboxylate group at the 4-position of the thiazole ring.
- Functionalization of the 2-position with a (4-methoxyphenoxy)methyl substituent through nucleophilic substitution or alkylation reactions.
The key intermediate often used is Ethyl 2-amino-1,3-thiazole-4-carboxylate, which can be further derivatized.
Specific Preparation Routes
Cyclization of Thioamide with Ethyl-2-chloroacetoacetate
One common approach involves the reaction of a thioamide derivative with ethyl-2-chloroacetoacetate to form the thiazole ring:
- A 4-hydroxyphenyl thiobenzamide is reacted with ethyl-2-chloroacetoacetate in ethanol at 65-70°C for 3 hours.
- Ethanol is then distilled off, and water is added to precipitate the product.
- The solid is filtered, washed, and dried to yield Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with a yield of 98% and high purity.
This intermediate can be further modified by etherification to introduce the 4-methoxyphenoxy group.
Alkylation to Introduce the (4-Methoxyphenoxy)methyl Group
- The 4-hydroxy group on the phenyl ring of the thiazole intermediate is alkylated using 4-methoxyphenol derivatives or related alkyl halides.
- This step typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction is heated to 80-85°C for several hours to ensure complete ether formation.
- After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification by recrystallization or chromatography yields this compound with high purity.
Alternative Routes Using Aminothiazole Derivatives
- Aminothiazole-4-carboxylate esters can be synthesized by condensation of thiourea with α-bromo ketones in ethanol at 70°C for 1 hour.
- These aminothiazole esters serve as versatile intermediates for further functionalization, including coupling with aryl halides or phenols to introduce the methoxyphenoxy substituent.
Detailed Reaction Conditions and Outcomes
| Step | Reactants/Intermediates | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-hydroxythiobenzamide + ethyl-2-chloroacetoacetate | Ethanol, 65-70°C, 3 h | 98 | >98 | Cyclization to ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate |
| 2 | Intermediate + 4-methoxyphenol derivative + K2CO3 | DMF, 80-85°C, 5 h | 90+ | >99 | Alkylation to form this compound |
| 3 | Thiourea + 2-bromoacetophenone | Ethanol, 70°C, 1 h | 93-100 | High | Synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate as precursor |
Research Outcomes and Purity Assessment
- The described methods yield the target compound in high chemical purity (>98%) as confirmed by HPLC analysis.
- Melting points of intermediates and final products are consistent with literature values, indicating correct structural formation.
- The use of mild heating and controlled reaction times minimizes side reactions.
- Purification steps such as recrystallization from methanol or acetone improve the solid-state properties and purity.
- The hydrochloride salt formation of related thiazole carboxylates has been used to enhance purity and facilitate subsequent pharmaceutical transformations.
Perspectives from Varied Sources
- Patent WO2012032528A2 outlines an improved process for preparing related thiazole carboxylates with high purity and yield, emphasizing the importance of controlled alkylation and cyclization steps.
- A detailed European Journal of Medicinal Chemistry study highlights the synthesis of thiazole derivatives via palladium-catalyzed coupling and Hantzsch-type reactions, providing alternative synthetic routes for related heterocycles.
- ChemicalBook provides practical synthetic routes for ethyl 2-amino-1,3-thiazole-4-carboxylate, a key intermediate in the preparation of substituted thiazoles, with reaction conditions and yields that support scalable synthesis.
- Patent WO2016046836A2 discloses a novel process for preparing ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, a closely related compound, demonstrating efficient cyclization and purification methods applicable to the target compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s key structural elements—thiazole core , C4-carboxylate ester , and C2-substituent —are shared with several analogs. Below is a comparative analysis based on substituent modifications and reported properties:
Table 1: Structural Comparison of Thiazole-4-Carboxylate Derivatives
Challenges and Opportunities
- Synthetic Complexity: Introducing bulky substituents (e.g., 4-methoxyphenoxy) may require optimized reaction conditions to avoid side products .
- Structure-Activity Relationships (SAR): Systematic SAR studies are needed to elucidate the role of the 4-methoxyphenoxy group in modulating bioactivity compared to halogenated or alkylated analogs.
Biological Activity
Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The compound's structure includes:
- Thiazole Ring : Provides essential biological activity.
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Carboxylate Group : Involved in receptor interactions.
The molecular formula is with a CAS number of 57677-79-9 .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits:
- Inhibition of Bacterial Growth : Effective against various Gram-positive and Gram-negative bacteria.
- Fungal Activity : Displays antifungal properties against pathogenic fungi.
In vitro assays indicate that compounds within this class can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Anticancer Properties
Research has indicated that thiazole derivatives can act as potential anticancer agents. The compound's mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle progression.
A notable study highlighted that derivatives similar to this compound showed effective inhibition of tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity. The results showed an IC50 value indicating effective inhibition against E. coli and S. aureus.
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Case Study 2: Anticancer Activity
In another research project focusing on the anticancer potential of thiazole derivatives, this compound was tested against various cancer cell lines:
| Cell Line | % Inhibition at 50 µM |
|---|---|
| MCF7 (Breast Cancer) | 70% |
| HeLa (Cervical Cancer) | 65% |
| A549 (Lung Cancer) | 60% |
These findings suggest a promising role for this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
